2-[3-(Trifluoromethyl)benzene-1-sulfonyl]aniline
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Overview
Description
2-[3-(Trifluoromethyl)benzene-1-sulfonyl]aniline is an organic compound characterized by the presence of a trifluoromethyl group attached to a benzene ring, which is further connected to a sulfonyl group and an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(Trifluoromethyl)benzene-1-sulfonyl]aniline typically involves multiple steps One common method is the Friedel-Crafts acylation followed by sulfonylation and amination The process begins with the acylation of benzene using trifluoromethyl benzoyl chloride in the presence of a Lewis acid catalyst like aluminum chlorideFinally, the aniline group is introduced through a nucleophilic substitution reaction with aniline .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also tailored to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-[3-(Trifluoromethyl)benzene-1-sulfonyl]aniline undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The trifluoromethyl group is an electron-withdrawing group, making the benzene ring less reactive towards electrophiles.
Nucleophilic Substitution: The aniline moiety can undergo nucleophilic substitution reactions, particularly in the presence of strong nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents and conditions used.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents like sulfuric acid, nitric acid, and halogens can be used under controlled conditions.
Nucleophilic Substitution: Strong nucleophiles such as sodium amide or lithium aluminum hydride are commonly used.
Oxidation and Reduction: Potassium permanganate for oxidation and hydrogen gas with a palladium catalyst for reduction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration of the benzene ring can yield nitro derivatives, while reduction can lead to the formation of amines .
Scientific Research Applications
2-[3-(Trifluoromethyl)benzene-1-sulfonyl]aniline has several applications in scientific research:
Pharmaceuticals: The trifluoromethyl group is known to enhance the biological activity and metabolic stability of pharmaceutical compounds.
Agrochemicals: The compound’s unique properties make it suitable for use in the development of pesticides and herbicides.
Materials Science: It can be used in the synthesis of advanced materials with specific properties such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 2-[3-(Trifluoromethyl)benzene-1-sulfonyl]aniline involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to proteins and enzymes by forming strong hydrogen bonds and hydrophobic interactions. This can lead to the inhibition or activation of specific pathways, depending on the target .
Comparison with Similar Compounds
Similar Compounds
Fluoxetine: A well-known antidepressant that also contains a trifluoromethyl group.
Celecoxib: A nonsteroidal anti-inflammatory drug with a trifluoromethyl group.
Fipronil: An insecticide with a trifluoromethyl group.
Uniqueness
What sets 2-[3-(Trifluoromethyl)benzene-1-sulfonyl]aniline apart from these compounds is its specific combination of functional groups, which imparts unique chemical and physical properties. The presence of both the sulfonyl and aniline groups allows for a wider range of chemical reactions and applications .
Properties
CAS No. |
61174-35-4 |
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Molecular Formula |
C13H10F3NO2S |
Molecular Weight |
301.29 g/mol |
IUPAC Name |
2-[3-(trifluoromethyl)phenyl]sulfonylaniline |
InChI |
InChI=1S/C13H10F3NO2S/c14-13(15,16)9-4-3-5-10(8-9)20(18,19)12-7-2-1-6-11(12)17/h1-8H,17H2 |
InChI Key |
VLLWELQKURJROC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N)S(=O)(=O)C2=CC=CC(=C2)C(F)(F)F |
Origin of Product |
United States |
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